molecular formula C19H24FN3O2 B3795388 ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate

ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate

Cat. No.: B3795388
M. Wt: 345.4 g/mol
InChI Key: DQRXQLDSMQSRQB-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with an imidazole moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the imidazole group and the fluorophenyl moiety. The final step involves esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving imidazole and piperidine derivatives.

    Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or participate in hydrogen bonding, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and imidazole-containing molecules, such as:

    Piperidine-4-carboxylate derivatives: These compounds share the piperidine ring and carboxylate group.

    Imidazole derivatives: These compounds contain the imidazole moiety and may have similar biological activities.

Uniqueness

Ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and binding affinity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-2-25-18(24)19(13-15-4-3-5-16(20)12-15)6-10-23(11-7-19)14-17-21-8-9-22-17/h3-5,8-9,12H,2,6-7,10-11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRXQLDSMQSRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=NC=CN2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate
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ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate
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ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate
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ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate
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ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate
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ethyl 4-[(3-fluorophenyl)methyl]-1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylate

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